molecular formula C6H4BrClOS B1585701 1-(5-Bromothiophen-2-yl)-2-chloroethanone CAS No. 62673-67-0

1-(5-Bromothiophen-2-yl)-2-chloroethanone

Cat. No.: B1585701
CAS No.: 62673-67-0
M. Wt: 239.52 g/mol
InChI Key: LLKNSKSZYVBKOO-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-2-chloroethanone (C₆H₄BrClOS, MW 239.51) is a halogenated acetophenone derivative featuring a bromine-substituted thiophene ring and a reactive chloroethanone group. Its structure combines the electron-rich nature of the thiophene ring with the electrophilic chloroacetyl moiety, making it valuable in organic synthesis and materials science. The bromine atom enhances steric and electronic effects, influencing reactivity and molecular interactions .

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKNSKSZYVBKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373763
Record name 1-(5-bromothiophen-2-yl)-2-chloroethanone
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Molecular Weight

239.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62673-67-0
Record name 1-(5-bromothiophen-2-yl)-2-chloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62673-67-0
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-2-yl)-2-chloroethanone can be synthesized through several synthetic routes. One common method involves the halogenation of thiophene derivatives. The reaction typically requires a halogenating agent, such as bromine or chlorine, and a suitable solvent under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-2-chloroethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH⁻) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-2-chloroethanone has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

1-(5-Bromothiophen-2-yl)-2-chloroethanone is compared with other similar compounds, such as 1-(5-bromothiophen-2-yl)propan-1-one and 1-(5-bromothiophen-2-yl)ethan-1-one. These compounds share structural similarities but differ in their functional groups and reactivity. The unique presence of the chloroethanone group in this compound contributes to its distinct chemical properties and applications.

Comparison with Similar Compounds

Halogen-Substituted Thiophene Derivatives

  • 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone (CAS 57731-17-6): Structure: Swaps bromine and chlorine positions compared to the target compound. The bromine on the ethanone may increase steric hindrance .
  • 1-(5-Chlorothiophen-2-yl)ethanone: Structure: Lacks bromine and the ethanone chlorine. Impact: Simpler structure with reduced steric bulk, likely increasing reactivity in electrophilic aromatic substitution .

Extended Conjugation Systems

  • (2E)-1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: Structure: Features a propenone bridge and nitro group. Impact: The nitro group’s strong electron-withdrawing effect enhances charge transfer, making it suitable for nonlinear optical (NLO) applications. This contrasts with the target compound’s simpler structure, which lacks extended conjugation .
  • 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one :
    • Structure : Adds a methyl group to the thiophene ring.
    • Impact : Increased lipophilicity may improve membrane permeability in biological systems, though this is speculative without direct data .

Substituted Phenyl Analogs

  • 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone (CAS 100959-21-5): Structure: Replaces thiophene with a hydroxyphenyl ring. Impact: The hydroxyl group enables hydrogen bonding, improving solubility and influencing crystal packing. This contrasts with the thiophene’s sulfur atom, which participates in weaker van der Waals interactions .
  • 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one (CAS 51488-83-6) :
    • Structure : Methoxy group on the phenyl ring.
    • Impact : Electron-donating methoxy group may stabilize intermediates in substitution reactions, differing from the electron-withdrawing bromothiophene .

Physicochemical and Reactivity Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Properties
Target Compound C₆H₄BrClOS 239.51 5-Bromo-thiophene, Cl Not reported High electrophilicity, thiophene π-system
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone C₆H₄BrClOS 239.51 5-Cl-thiophene, Br Not reported Similar steric profile, altered electronic effects
1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone C₈H₆BrClO₂ 249.49 5-Bromo-2-hydroxy-phenyl 73–74 Hydrogen bonding capability
(2E)-1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one C₁₃H₉BrNO₃S 354.19 Propenone bridge, NO₂ Not reported Enhanced NLO properties

Reactivity Trends

  • Electrophilic Substitution : The bromothiophene in the target compound directs incoming electrophiles to the 3-position of the thiophene ring. In contrast, phenyl analogs with hydroxyl or methoxy groups undergo substitution at positions ortho/para to the substituent .
  • Nucleophilic Attacks: The chloroethanone group in all compounds is susceptible to nucleophilic displacement, but steric hindrance from bromine in the target compound may slow reactions compared to smaller substituents like chlorine .

Biological Activity

1-(5-Bromothiophen-2-yl)-2-chloroethanone is an organic compound notable for its unique structural features, which include a brominated thiophene ring and a chloroethanone functional group. With a molecular formula of C₈H₆BrClOS and a molecular weight of approximately 251.55 g/mol, this compound exhibits significant reactivity due to the presence of halogen and carbonyl functionalities. Its biological activity is of particular interest, especially in the context of pharmaceutical and agrochemical applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₈H₆BrClOS
  • Molecular Weight : 251.55 g/mol

Structural Characteristics :

FeatureDescription
Brominated Thiophene Ring Provides unique electronic properties and potential biological interactions.
Chloroethanone Group Enhances reactivity, allowing for various synthetic applications.

Biological Activity Overview

This compound has been studied for its biological activities, particularly its potential as an intermediate in pharmaceutical synthesis. The compound's halogen substitutions and functional groups significantly influence its chemical behavior, leading to various biological effects.

Toxicological Profile

The compound has been classified with specific toxicity warnings:

  • Harmful if swallowed (H302)
  • Harmful in contact with skin (H312)

These properties indicate that while the compound may have useful applications, safety precautions must be considered in its handling and use.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound, providing insights into its potential applications:

  • Pharmaceutical Synthesis : Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties. For instance, derivatives of brominated thiophenes have shown effectiveness against various bacterial strains, suggesting that this compound may share these properties.
  • Agrochemical Applications : The compound's reactivity makes it a candidate for developing agrochemicals, particularly pesticides. Studies have demonstrated that thiophene derivatives can act as effective herbicides due to their ability to disrupt plant growth processes.
  • Mechanistic Studies : Investigations into the mechanism of action for related compounds suggest that the halogenated thiophene moiety may interact with biological targets through electrophilic substitution reactions, potentially influencing enzymatic pathways involved in metabolism and cellular signaling.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural CharacteristicsUnique Features
5-BromothiopheneContains a brominated thiopheneLacks the chloroethanone group
2-Bromo-1-(5-bromothiophen-2-yl)ethanoneSimilar structure but with additional bromineIncreased reactivity due to multiple halogens
1-(5-Methylthiophen-2-yl)-2-chloroethanoneMethyl group instead of brominePotentially different biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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